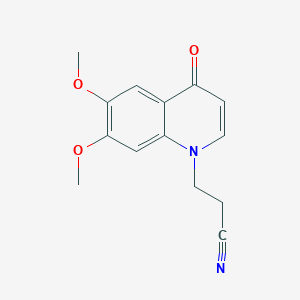

![molecular formula C14H23NO4 B11771147 2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)

2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Terc-butil 3-etil 2-azabiciclo[2.2.1]heptano-2,3-dicarboxilato es un compuesto bicíclico que presenta un átomo de nitrógeno dentro de su estructura.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-terc-butil 3-etil 2-azabiciclo[2.2.1]heptano-2,3-dicarboxilato generalmente implica la aminoaciloxilación 1,2 catalizada por paladio de ciclopentenos . Esta reacción procede eficientemente con una amplia gama de sustratos, permitiendo la construcción de 2-azabiciclo[2.2.1]heptanos oxigenados . Las condiciones de reacción generalmente incluyen el uso de catalizadores de paladio y ligandos específicos para facilitar la formación de la estructura bicíclica deseada .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr rendimientos y pureza más altos a escala industrial .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Terc-butil 3-etil 2-azabiciclo[2.2.1]heptano-2,3-dicarboxilato puede experimentar diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes como el hidruro de litio y aluminio (LiAlH4).

Reactivos y Condiciones Comunes

Oxidación: El MCPBA se utiliza comúnmente para reacciones de epoxidación.

Reducción: El LiAlH4 es un agente reductor típico para reducir compuestos que contienen nitrógeno.

Sustitución: Los nucleófilos como las aminas o los alcóxidos se pueden utilizar en condiciones suaves para lograr reacciones de sustitución.

Principales Productos Formados

Epóxidos: Formados a través de reacciones de oxidación con MCPBA.

Aminas Reducidas: Formadas a través de reacciones de reducción con LiAlH4.

Derivados Sustituidos: Formados a través de reacciones de sustitución nucleofílica.

Aplicaciones Científicas De Investigación

2-Terc-butil 3-etil 2-azabiciclo[2.2.1]heptano-2,3-dicarboxilato tiene varias aplicaciones en la investigación científica:

Química Medicinal: La estructura única del compuesto lo convierte en un andamiaje valioso para el descubrimiento y desarrollo de fármacos.

Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas más complejas, facilitando la construcción de diversas bibliotecas químicas.

Estudios Biológicos: La bioactividad potencial del compuesto lo convierte en un tema de interés en la investigación biológica, particularmente en el estudio de inhibidores enzimáticos y moduladores de receptores.

Aplicaciones Industriales: Se puede utilizar en el desarrollo de nuevos materiales y catalizadores debido a su estructura bicíclica estable.

Mecanismo De Acción

El mecanismo de acción de 2-terc-butil 3-etil 2-azabiciclo[2.2.1]heptano-2,3-dicarboxilato implica su interacción con objetivos moleculares específicos. El átomo de nitrógeno dentro de la estructura bicíclica puede actuar como un nucleófilo, participando en diversas vías bioquímicas. El compuesto puede inhibir enzimas o modular receptores uniéndose a sus sitios activos, alterando así su actividad .

Comparación Con Compuestos Similares

Compuestos Similares

2-Azabiciclo[3.2.1]octano: Otro compuesto bicíclico que contiene nitrógeno con un potencial significativo en el descubrimiento de fármacos.

3-Oxo-2-azabiciclo[2.2.1]heptano-2-carboxilato: Un compuesto estructuralmente similar utilizado en la síntesis orgánica.

8-Azabiciclo[3.2.1]octano: Una estructura central que se encuentra en los alcaloides tropánicos con diversas actividades biológicas.

Singularidad

2-Terc-butil 3-etil 2-azabiciclo[2.2.1]heptano-2,3-dicarboxilato es único debido a sus sustituyentes específicos de terc-butilo y etilo, que pueden influir en su reactividad y bioactividad. Estos sustituyentes pueden mejorar la estabilidad del compuesto y convertirlo en un andamiaje valioso para una mayor funcionalización en química medicinal .

Propiedades

Fórmula molecular |

C14H23NO4 |

|---|---|

Peso molecular |

269.34 g/mol |

Nombre IUPAC |

2-O-tert-butyl 3-O-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3 |

Clave InChI |

ALRKXPGWOXKXHL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)

![4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11771091.png)

![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)

![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)